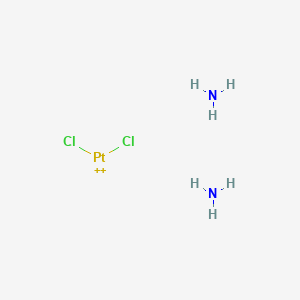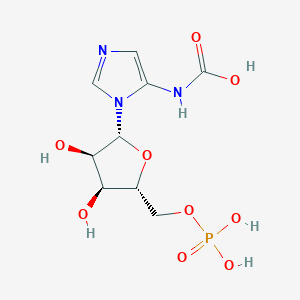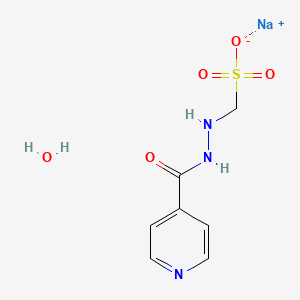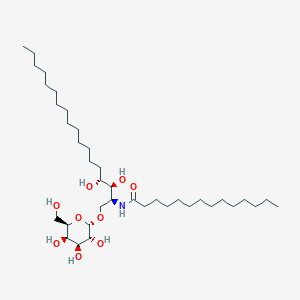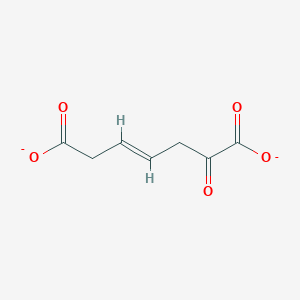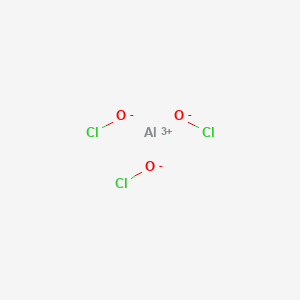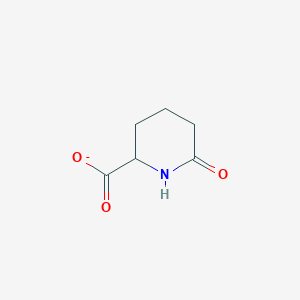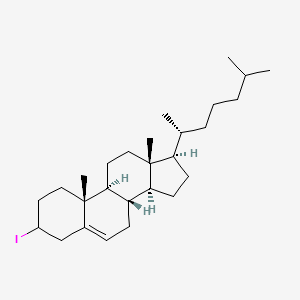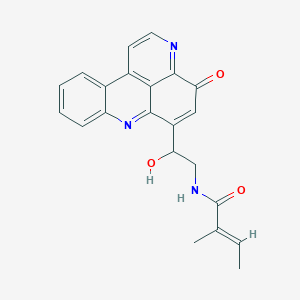![molecular formula C42H41N3O9 B1261098 N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester is a member of biphenyls.
Applications De Recherche Scientifique
Radiosynthesis in Neurological Research
A novel 18F-fluorine-labeled GABA transporter ligand has been synthesized for studying GABAergic neurotransmission, particularly concerning diseases like epilepsy, Huntington's disease, and Parkinson's syndrome. This compound may allow the in vivo visualization of GABAergic neurotransmission, providing critical insights into these neurological conditions (Schirrmacher et al., 2001).
Thermodynamic Study in Enantioseparation
Enantioseparation processes for phenylcarbamic acid derivatives have been analyzed thermodynamically, revealing a consistent enthalpy-driven chiral recognition mechanism across the compounds studied. This understanding is crucial for the development of pharmaceuticals and other substances where chirality plays a critical role in efficacy and safety (Dungelová et al., 2004).
Microbial Reduction in HIV Protease Inhibitor Synthesis
The chiral intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester 2a, a vital component for synthesizing the HIV protease inhibitor Atazanavir, has been prepared through the diastereoselective microbial reduction of its precursor. This highlights the compound's utility in synthesizing therapeutically important agents (Patel et al., 2003).
Natural Product Isolation
Rare natural products have been isolated from Vincetoxicum stocksii, including [4-(4-(methoxycarbonyl)benzyl)phenyl] carbamic acid, showcasing the compound's relevance in exploring new bioactive substances. Although found inactive in certain assays, these compounds open new avenues for natural product research and potential therapeutic applications (Saima Khan et al., 2019).
Tritium Labeling in Neurotransmission Study
Tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid has been synthesized, potentially useful for determining the efficacy of GABA transporter substances in vitro. This highlights the compound's role in studying and visualizing neurotransmission processes (Schirrmacher et al., 2000).
Propriétés
Formule moléculaire |
C42H41N3O9 |
|---|---|
Poids moléculaire |
731.8 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[(2-phenylphenyl)carbamoyloxy]oxan-3-yl] N-(3-ethylphenyl)carbamate |
InChI |
InChI=1S/C42H41N3O9/c1-3-27-15-14-20-30(25-27)43-40(47)52-36-35(26-46)51-39(50-2)38(54-42(49)45-34-24-13-11-22-32(34)29-18-8-5-9-19-29)37(36)53-41(48)44-33-23-12-10-21-31(33)28-16-6-4-7-17-28/h4-25,35-39,46H,3,26H2,1-2H3,(H,43,47)(H,44,48)(H,45,49)/t35-,36-,37+,38-,39+/m1/s1 |
Clé InChI |
GJUVCFPEPSJMQQ-QGVRFUEOSA-N |
SMILES isomérique |
CCC1=CC(=CC=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6)OC)CO |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6)OC)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)

